molecular formula C8H15N3 B1645937 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 1006348-54-4

2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B1645937
CAS RN: 1006348-54-4
M. Wt: 153.22 g/mol
InChI Key: WEWJHEAREKLINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine, commonly referred to as MMP, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. MMP is an organic compound that is composed of a nitrogen atom, two methyl groups, a pyrazolyl ring, and a propan-1-amine group. It is a colorless, odorless, and slightly soluble compound with a molecular weight of 145.19 g/mol. MMP has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, and has been found to have multiple mechanisms of action.

Mechanism of Action

Target of Action

Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a wide range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The exact target for this specific compound would require further experimental investigation.

Mode of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a specific pyrazole derivative

Biochemical Pathways

For instance, some pyrazole derivatives have shown to affect the pathways involved in leishmaniasis and malaria . The exact biochemical pathways affected by this compound would require further experimental investigation.

Result of Action

For instance, some pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities . The exact molecular and cellular effects of this compound would require further experimental investigation.

properties

IUPAC Name

2-methyl-3-(5-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(5-9)6-11-8(2)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWJHEAREKLINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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